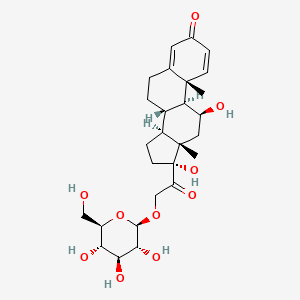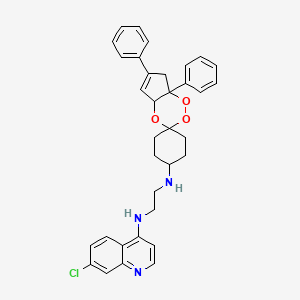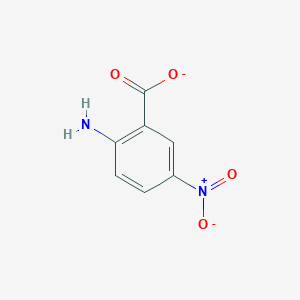
5-Nitroanthranilate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-nitroanthranilate is an anthranilate obtained by removal of a proton from the carboxylic acid group of 5-nitroanthranilic acid. It is a conjugate base of a 5-nitroanthranilic acid.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
5-Nitroanthranilate is a valuable compound in organic synthesis. It serves as a precursor for the synthesis of various N-substituted 5-nitroanthranilic acid derivatives. These derivatives are synthesized through a microwave-assisted, regioselective amination reaction of 5-nitro-2-chlorobenzoic acid with diverse aliphatic and aromatic amines. The process is efficient, solvent-free, and catalyst-free, yielding products in high isolated yields (>99%) in a short time (5-30 min). These derivatives are of great interest due to their potential as useful building blocks in pharmaceutical and chemical industries (Baqi & Müller, 2007).
Biodegradation and Environmental Applications
This compound also plays a significant role in the biodegradation of synthetic compounds. It is a natural product of Streptomyces scabies in soil and is the starting material for synthetic dyes and other nitroaromatic compounds. The biodegradation of this compound is initiated by an unusual hydrolytic deamination, forming 5-nitrosalicylic acid, a process carried out by Bradyrhizobium sp. strain JS329. This process is crucial for understanding the metabolic pathways for the degradation of amino-nitroaromatic compounds and might have significant implications in bioremediation strategies (Qu & Spain, 2010).
Enzymatic Applications and Mechanism of Action
The enzymatic action of this compound is crucial for understanding its role in microbial ecology and biocatalytic applications. The enzymatic hydrolysis process, involving a transition-metal-dependent nucleophilic aromatic substitution, is a critical step in the biodegradation of 5-nitroanthranilic acid. This process provides insights into the chemical ecology and potential bioremediation strategies for mitigating the environmental impact of nitroanilines and other challenging substrates (Kalyoncu et al., 2016).
Eigenschaften
Molekularformel |
C7H5N2O4- |
|---|---|
Molekulargewicht |
181.13 g/mol |
IUPAC-Name |
2-amino-5-nitrobenzoate |
InChI |
InChI=1S/C7H6N2O4/c8-6-2-1-4(9(12)13)3-5(6)7(10)11/h1-3H,8H2,(H,10,11)/p-1 |
InChI-Schlüssel |
RUCHWTKMOWXHLU-UHFFFAOYSA-M |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)[O-])N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)[O-])N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



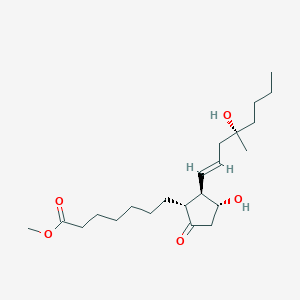
![N-[2-[(5-methyl-2,3-dihydro-1,4-benzodioxin-3-yl)methylamino]ethyl]adamantane-1-carboxamide](/img/structure/B1241949.png)
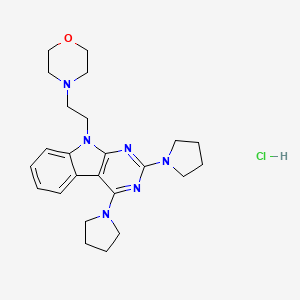
![N-[2-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]ethyl]-4-fluorobenzamide](/img/structure/B1241951.png)
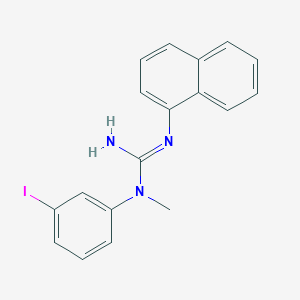
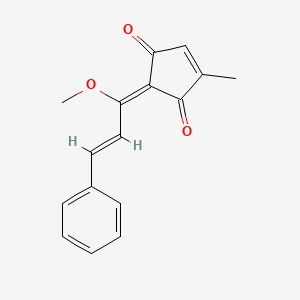



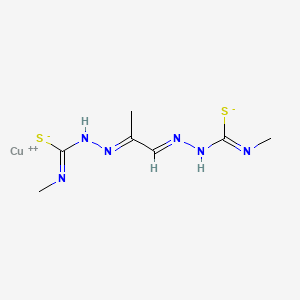

![4-[(1Z,3Z)-2,3-diisocyano-4-(4-methoxyphenyl)buta-1,3-dien-1-yl]phenyl hydrogen sulfate](/img/structure/B1241971.png)
